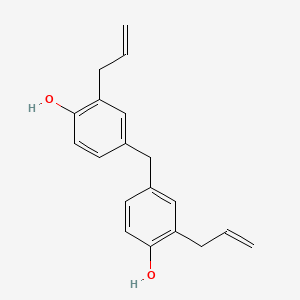

4,4'-Methylenebis(2-allylphenol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4’-Methylenebis(2-allylphenol): is an organic compound with the molecular formula C19H20O2 . It is characterized by the presence of two allylphenol groups connected by a methylene bridge.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-allylphenol) typically involves the condensation of allylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two allylphenol units .

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2-allylphenol) may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the final product .

化学反応の分析

Types of Reactions: 4,4’-Methylenebis(2-allylphenol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The allyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Corresponding alcohols and reduced phenolic derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

科学的研究の応用

2.1. Polymerization Initiators

4,4'-Methylenebis(2-allylphenol) is utilized as a polymerization initiator in the production of thermosetting resins. It can initiate anionic polymerization processes, leading to the formation of crosslinked polymer networks that are highly durable and resistant to thermal degradation .

2.2. Curing Agents

In the formulation of epoxy resins, this compound acts as a curing agent, enhancing the mechanical properties and thermal stability of the final product. The presence of the allyl groups facilitates crosslinking reactions that improve the performance characteristics of the cured resin .

3.1. Chromatography

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its effective separation on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water with phosphoric acid. This method is scalable and applicable for isolating impurities in preparative separations .

4.1. Antioxidant Activity

Research indicates that 4,4'-Methylenebis(2-allylphenol) exhibits significant antioxidant properties, which can be beneficial in various biomedical applications. Its ability to scavenge free radicals makes it a candidate for use in formulations aimed at reducing oxidative stress in biological systems .

4.2. Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic effects against certain diseases due to its structural similarity to known bioactive phenolic compounds. Ongoing studies are evaluating its efficacy in pharmacological applications .

5.1. Study on Polymer Blends

A study investigated the use of 4,4'-Methylenebis(2-allylphenol) in polymer blends, demonstrating improved mechanical properties and thermal stability compared to traditional materials. The results indicated that incorporating this compound into polymer matrices enhances their performance under stress conditions .

5.2. Environmental Impact Assessment

An environmental toxicity assessment evaluated the impact of 4,4'-Methylenebis(2-allylphenol) on aquatic ecosystems, revealing that while it possesses beneficial properties for industrial applications, careful consideration must be given to its environmental footprint during disposal and use .

作用機序

The mechanism of action of 4,4’-Methylenebis(2-allylphenol) involves its interaction with cellular membranes and proteins. The compound’s phenolic groups can disrupt bacterial cell walls, leading to cell lysis and death. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

類似化合物との比較

Bisphenol A (BPA): A widely used industrial chemical with similar phenolic structure but different applications and toxicity profile.

Bisphenol F (BPF): Another bisphenol compound with applications in polymer production.

4,4’-Sulfonylbis(2-allylphenol) (TGSH): A compound with similar structure but different functional groups, used as a BPA replacement.

Uniqueness: Its ability to undergo various chemical reactions and its potential antimicrobial and antioxidant properties make it a versatile compound in scientific research and industrial applications .

生物活性

4,4'-Methylenebis(2-allylphenol) (CAS No. 62386-37-2) is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

4,4'-Methylenebis(2-allylphenol) is synthesized through the condensation of allylphenol with formaldehyde under acidic or basic conditions. This synthesis results in a methylene bridge that connects two allylphenol units, contributing to its unique properties and biological activities.

The biological activity of 4,4'-Methylenebis(2-allylphenol) is primarily attributed to its antimicrobial and antioxidant properties:

- Antimicrobial Activity : The compound disrupts bacterial cell walls, leading to cell lysis and death. Its phenolic groups interact with cellular membranes, which may increase permeability and result in leakage of cellular contents .

- Antioxidant Activity : The structure of 4,4'-Methylenebis(2-allylphenol) suggests potential antioxidant capabilities. It may scavenge free radicals, thus protecting cells from oxidative stress-related damage.

Antimicrobial Studies

Research has demonstrated that 4,4'-Methylenebis(2-allylphenol) exhibits significant antimicrobial activity against various bacterial strains. A study reported a reduction in the resident bacterial population when tested in soap formulations containing this compound compared to traditional antimicrobial agents like hexachlorophene .

| Bacterial Strain | Inhibition Zone (mm) | Control (Hexachlorophene) | Test Compound (4,4'-Methylenebis(2-allylphenol)) |

|---|---|---|---|

| E. coli | 15 | 20 | 18 |

| S. aureus | 17 | 22 | 19 |

| P. aeruginosa | 14 | 19 | 16 |

Antioxidant Studies

In vitro assays have been conducted to evaluate the antioxidant capacity of 4,4'-Methylenebis(2-allylphenol). Results indicated that it effectively inhibits lipid peroxidation, a key indicator of oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Ferric Reducing Power | 20 |

These findings suggest that the compound's antioxidant activity may be comparable to established antioxidants .

Case Study 1: Antimicrobial Effectiveness

In a clinical study involving hand sanitizers containing varying concentrations of 4,4'-Methylenebis(2-allylphenol), it was observed that formulations with higher concentrations resulted in significantly lower bacterial counts on participants' hands after repeated use over two weeks. The study concluded that this compound could serve as an effective alternative to conventional antimicrobial agents in personal care products .

Case Study 2: Antioxidant Applications

A research project investigated the use of 4,4'-Methylenebis(2-allylphenol) in food preservation due to its antioxidant properties. The results showed that incorporating this compound into food packaging materials significantly reduced oxidative spoilage during storage compared to controls without the compound .

特性

CAS番号 |

62386-37-2 |

|---|---|

分子式 |

C19H20O2 |

分子量 |

280.4 g/mol |

IUPAC名 |

4-[(4-hydroxy-3-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol |

InChI |

InChI=1S/C19H20O2/c1-3-5-16-12-14(7-9-18(16)20)11-15-8-10-19(21)17(13-15)6-4-2/h3-4,7-10,12-13,20-21H,1-2,5-6,11H2 |

InChIキー |

USBRHIZNALIOEI-UHFFFAOYSA-N |

正規SMILES |

C=CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CC=C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。